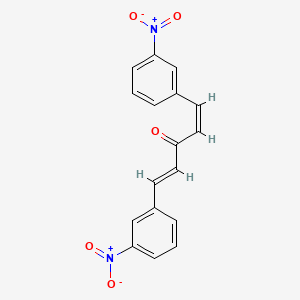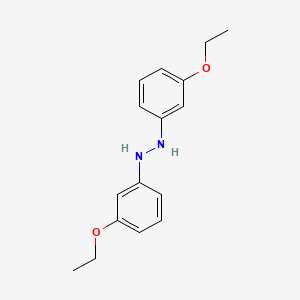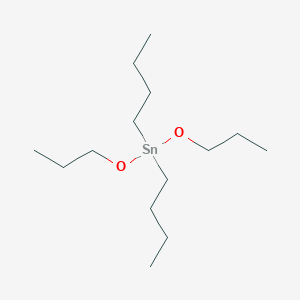
3,6-Dimethylene-1,7-octadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylene-1,7-octadiene is an organic compound with the molecular formula C10H14 It is a type of diene, characterized by the presence of two double bonds in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylene-1,7-octadiene typically involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the dimerization of isoprene, which is facilitated by a catalyst such as palladium or nickel. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,6-Dimethylene-1,7-octadiene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
科学研究应用
3,6-Dimethylene-1,7-octadiene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 3,6-Dimethylene-1,7-octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including addition and polymerization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
相似化合物的比较
1,7-Octadiene: A related diene with a similar structure but different reactivity and applications.
Isoprene: A simpler diene that serves as a building block for the synthesis of more complex compounds.
Chloroprene: A halogenated diene used in the production of synthetic rubber.
Uniqueness: 3,6-Dimethylene-1,7-octadiene is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions
属性
CAS 编号 |
3382-59-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
3,6-dimethylideneocta-1,7-diene |
InChI |
InChI=1S/C10H14/c1-5-9(3)7-8-10(4)6-2/h5-6H,1-4,7-8H2 |
InChI 键 |
BGCNJQHDGMDZFV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)CCC(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)


![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)

![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)



